molecular formula C3H8N2O B1330713 2-Aminopropanamide CAS No. 4726-84-5

2-Aminopropanamide

Cat. No.: B1330713
CAS No.: 4726-84-5
M. Wt: 88.11 g/mol
InChI Key: HQMLIDZJXVVKCW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminopropanamide can be synthesized through several methods. One common approach involves the reaction of DL-alanine with ammonia in the presence of water and laccase enzyme. The reaction is carried out at a temperature of 38-40°C for 16-18 hours. After the reaction, the mixture is treated with hydrogen chloride to precipitate the product, which is then filtered and dried .

Industrial Production Methods: Industrial production of this compound typically involves the chemical synthesis of (2R)-2-Aminopropanamide hydrochloride from (2R)-2-aminopropionic acid and hydrochloric acid. The product is obtained through crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopropanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides and other derivatives.

Scientific Research Applications

2-Aminopropanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Aminopropanamide hydrochloride
  • 3-Aminopropanamide
  • 2-Amino-N-benzyl-3-(1H-indol-3-yl)propanamide

Comparison: this compound is unique due to its specific structure and reactivityFor example, 3-Aminopropanamide has a different substitution pattern, which affects its chemical properties and applications .

Properties

IUPAC Name

2-aminopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2(4)3(5)6/h2H,4H2,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLIDZJXVVKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325499, DTXSID10902420
Record name 2-aminopropanamide
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Record name NoName_1663
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4726-84-5
Record name Alaninamide, DL-
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Record name Alaninamide
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Record name 2-aminopropanamide
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Record name 2-aminopropanamide
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Record name ALANINAMIDE, DL-
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Synthesis routes and methods I

Procedure details

Name
CC(NC(=O)OCC1c2ccccc2-c2ccccc21)C(N)=O
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Synthesis routes and methods II

Procedure details

The treatment of one solution at 6% of hydrochloride of α-aminopropionamide in water (pH included between 6.5 to 8.5) can be effected by a suspension of cells of strain A4 at 20 to 40 g of dry matter per liter. Quantitatively L-α-alanine (50%) and D-α-aminopropionamide (50%) is obtained. This amide D can either be hydrolized in D-α-alanine by action of strain R 312 (CBS 717.73) or racemized and recycled with a view to the preparation of L-α-alanine.
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50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminopropanamide
Reactant of Route 2
2-Aminopropanamide
Reactant of Route 3
2-Aminopropanamide
Reactant of Route 4
2-Aminopropanamide
Reactant of Route 5
Reactant of Route 5
2-Aminopropanamide
Reactant of Route 6
2-Aminopropanamide
Customer
Q & A

Q1: Can 2-aminopropanamide be used as a building block for more complex heterocyclic structures?

A1: Yes, this compound can be used to synthesize substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones. [] The reaction involves the initial formation of carboxamides from the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with various 2-alkyl-2-aminopropanamides. These carboxamides then undergo base-catalyzed ring closure to yield the desired imidazol-5-one derivatives. [] This highlights the potential of this compound as a versatile starting material in organic synthesis.

Q2: What are the potential applications of compounds derived from this compound?

A2: While the provided research doesn't explicitly mention specific applications, the synthesized (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones could be further investigated for potential biological activity. [] These types of heterocyclic compounds often exhibit diverse pharmacological profiles and could be explored for applications in medicinal chemistry. Further research is needed to determine the specific properties and potential applications of these derivatives.

Q3: Does the chlorine substituent in the synthesized (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones influence their reactivity?

A3: Yes, the 3-chlorine substituent in the synthesized compounds plays a role in their reactivity. [] Attempts to replace this chlorine with piperidine via the Buchwald-Hartwig reaction resulted in both the desired C-N coupling products and significant amounts of reductive dechlorination products. [] This suggests that the chlorine atom can participate in undesired side reactions depending on the reaction conditions and catalysts employed.

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